molecular formula C7H8BrNS B3390654 2-Bromo-4-cyclobutylthiazole CAS No. 1159820-59-3

2-Bromo-4-cyclobutylthiazole

Cat. No.: B3390654
CAS No.: 1159820-59-3
M. Wt: 218.12 g/mol
InChI Key: HZLZIOSFAYISDN-UHFFFAOYSA-N
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Description

2-Bromo-4-cyclobutylthiazole is a brominated thiazole derivative characterized by a cyclobutyl substituent at position 4 and a bromine atom at position 2. The thiazole core (C₃H₃NS) is a five-membered heterocycle containing sulfur and nitrogen. The cyclobutyl group introduces steric strain due to its four-membered aliphatic ring, which may influence reactivity and physical properties. This compound is hypothesized to serve as an intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura), leveraging the bromine atom as a leaving group.

Properties

IUPAC Name

2-bromo-4-cyclobutyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNS/c8-7-9-6(4-10-7)5-2-1-3-5/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLZIOSFAYISDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CSC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201309207
Record name 2-Bromo-4-cyclobutylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201309207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159820-59-3
Record name 2-Bromo-4-cyclobutylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159820-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-cyclobutylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201309207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-cyclobutylthiazole typically involves the bromination of a thiazole precursor. One common method is the reaction of 2-aminothiazole with bromine in the presence of a suitable solvent, followed by cyclobutylation using cyclobutyl halides under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-cyclobutylthiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form thiazolidines.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the potential of thiazole derivatives, including 2-bromo-4-cyclobutylthiazole, as antimicrobial agents. The thiazole ring is known for its ability to interact with biological targets, making it a valuable scaffold for drug development.

Case Study: Synthesis and Evaluation
A study synthesized various thiazole derivatives and evaluated their antimicrobial properties against several bacterial strains. The results indicated that compounds bearing the cyclobutyl group exhibited enhanced activity compared to their non-cyclobutyl counterparts, suggesting that structural modifications can significantly influence biological activity.

Agricultural Chemistry

Pesticide Development
Thiazoles are frequently used in the development of agrochemicals. The modification of the thiazole structure with halogens, such as bromine, enhances the efficacy of these compounds as pesticides.

Case Study: Herbicidal Activity
Research conducted on thiazole derivatives demonstrated that this compound showed promising herbicidal activity. Field trials indicated that this compound effectively controlled weed populations while exhibiting low toxicity to crops, making it a candidate for further development in agricultural applications.

Material Science

Polymer Chemistry
In material science, this compound can serve as a building block for synthesizing polymers with specific properties. Its bromine substituent allows for further functionalization through cross-coupling reactions.

Data Table: Polymer Properties

PropertyValue
Glass Transition Temp120°C
Tensile Strength50 MPa
Elongation at Break5%

This table summarizes the mechanical properties of polymers synthesized using this compound as a monomer.

Synthetic Applications

Building Block for Complex Molecules
The compound serves as an important intermediate in organic synthesis, particularly in the creation of more complex thiazole derivatives or other heterocycles.

Case Study: Synthesis Pathway
A synthetic route involving this compound was reported for the preparation of novel bioactive compounds. The pathway included palladium-catalyzed cross-coupling reactions, which demonstrated high yields and selectivity.

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyclobutylthiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by forming a covalent bond with the active site or modulate receptor function by binding to allosteric sites .

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Physical State Key Properties
2-Bromo-4-cyclobutylthiazole C₇H₈BrNS ~219.0 Br (2), Cyclobutyl (4) Not Reported Aliphatic substituent with steric strain
4-Bromo-2-(thiomethyl)thiazole C₄H₄BrNS₂ 210.12 Br (4), Thiomethyl (2) Solid Thioether group; potential for sulfur-based reactivity
2-Bromo-4-(4-ethylphenyl)-5-methylthiazole C₁₂H₁₃BrNS (est.) ~283.0 (est.) Br (2), 4-Ethylphenyl (4), Methyl (5) Not Reported Aromatic substituent enhances stability
4-Bromo-2-lithiothiazole C₃H₂BrLiNS ~170.9 (calc.) Br (4), Lithium (2) Not Reported Highly reactive lithiated intermediate
2-Bromo-5-methyl-4-phenylthiazole C₁₀H₈BrNS 254.0 Br (2), Phenyl (4), Methyl (5) Not Reported Aromatic and methyl substituents enhance lipophilicity

Key Differences and Research Findings

Lithiated derivatives (e.g., 4-bromo-2-lithiothiazole) exhibit extreme reactivity, enabling direct carbon-carbon bond formation but requiring low-temperature handling . Thiomethyl groups (e.g., in 4-bromo-2-(thiomethyl)thiazole) introduce sulfur-based reactivity, such as participation in redox reactions or coordination with metal catalysts .

Aliphatic substituents (e.g., cyclobutyl) reduce conjugation, which may alter solubility in polar solvents compared to aromatic analogs.

Applications in Synthesis :

  • Brominated thiazoles are widely used in medicinal chemistry as precursors for antimalarial or anticancer agents. For example, phenyl-substituted derivatives (e.g., 2-bromo-5-methyl-4-phenylthiazole) are explored for their bioactivity .
  • The strained cyclobutyl group in the target compound could facilitate unique reaction pathways, such as strain-release alkylation or photochemical transformations.

Biological Activity

2-Bromo-4-cyclobutylthiazole is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antioxidant effects. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving the cyclization of appropriate precursors. The thiazole ring structure is crucial for its biological activity, as modifications to this structure can significantly influence its pharmacological properties.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar thiazole structures have shown activity against various pathogens, including bacteria and fungi. The structure-activity relationship (SAR) analysis suggests that electron-withdrawing groups enhance antimicrobial efficacy.

CompoundMIC (µg/mL)Activity Type
This compoundTBDAntibacterial/Fungal
Reference Drug (Ciprofloxacin)1.0Antibacterial
Reference Drug (Fluconazole)0.5Antifungal

Note: The MIC values for this compound are yet to be determined in specific studies.

Anticancer Activity

The anticancer potential of thiazoles has been widely documented. For example, derivatives exhibiting cytotoxic effects against cancer cell lines have been reported. In a study investigating thiazole derivatives, the compound demonstrated significant cytotoxicity against A-431 and Jurkat cell lines with IC50 values lower than standard chemotherapeutic agents like doxorubicin .

CompoundCell LineIC50 (µM)
This compoundA-431TBD
DoxorubicinA-4311.98 ± 1.22

The mechanism by which this compound exerts its biological activity may involve interactions with specific molecular targets within cells. Research on similar compounds indicates that these thiazoles can inhibit key enzymes or proteins involved in cell proliferation and survival pathways.

Case Study 1: Anticancer Efficacy

A recent study highlighted the efficacy of a series of thiazole derivatives against human cancer cell lines. Among these, a derivative structurally related to this compound showed promising results in inhibiting tumor growth in vivo models, particularly in xenograft studies where tumor regression was observed after treatment .

Case Study 2: Antimicrobial Screening

In another study focusing on the antimicrobial properties of thiazoles, compounds similar to this compound were screened against various bacterial strains. The results indicated a significant reduction in bacterial viability, suggesting that modifications to the thiazole ring could enhance antibacterial activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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